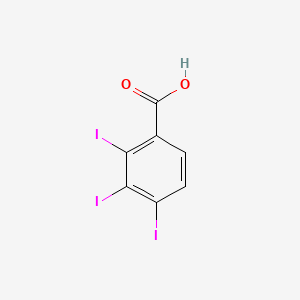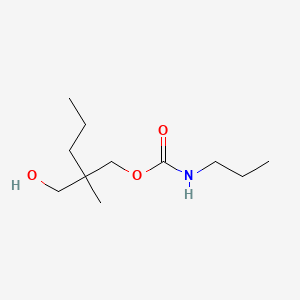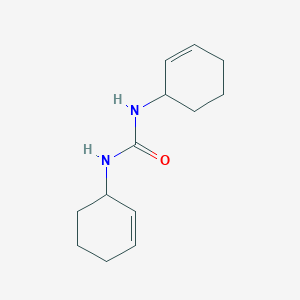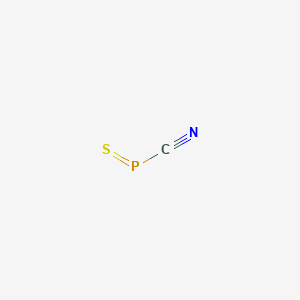
Thiophosphorosoformonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophosphorosoformonitrile is a chemical compound that contains phosphorus, sulfur, and nitrogen atoms. It is known for its unique chemical properties and potential applications in various fields of science and industry. The compound’s structure includes a thiophosphoryl group (P=S) and a formonitrile group (C≡N), making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophosphorosoformonitrile typically involves the reaction of phosphorus pentasulfide (P4S10) with cyanogen chloride (ClCN) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired compound.
化学反応の分析
Types of Reactions
Thiophosphorosoformonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophosphoric acid derivatives.
Reduction: Reduction reactions can convert this compound to phosphorosoformonitrile.
Substitution: The thiophosphoryl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Thiophosphoric acid derivatives.
Reduction: Phosphorosoformonitrile.
Substitution: Various substituted thiophosphoryl compounds.
科学的研究の応用
Thiophosphorosoformonitrile has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of thiophosphorosoformonitrile involves its interaction with molecular targets through its thiophosphoryl and formonitrile groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their structure and function. The compound’s reactivity is influenced by the electronic properties of the phosphorus-sulfur and carbon-nitrogen bonds.
類似化合物との比較
Similar Compounds
Thiophosphoric Acid: Contains a thiophosphoryl group but lacks the formonitrile group.
Phosphorosoformonitrile: Similar structure but without the sulfur atom.
Phosphorothioates: Compounds with a P=S bond, used in various applications.
Uniqueness
Thiophosphorosoformonitrile is unique due to the presence of both thiophosphoryl and formonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
25756-82-5 |
|---|---|
分子式 |
CNPS |
分子量 |
89.06 g/mol |
IUPAC名 |
thiophosphorosoformonitrile |
InChI |
InChI=1S/CNPS/c2-1-3-4 |
InChIキー |
OOZCJALFWITLBQ-UHFFFAOYSA-N |
正規SMILES |
C(#N)P=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
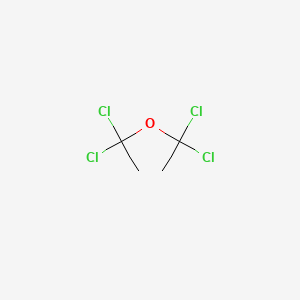
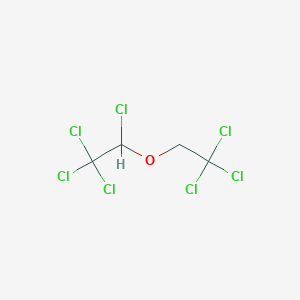
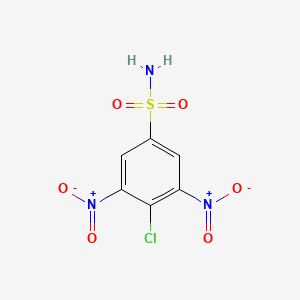
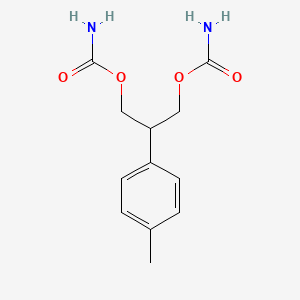
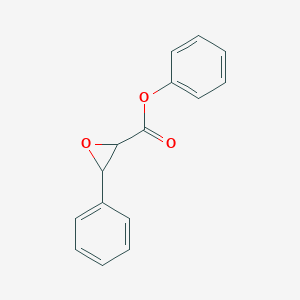
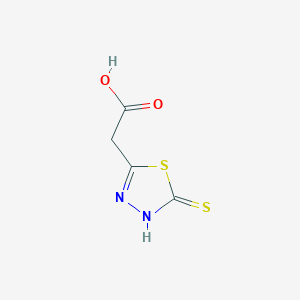
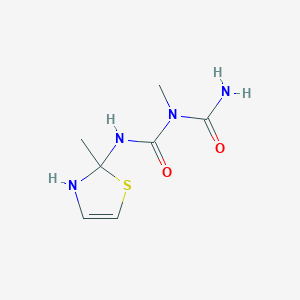
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)

![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
